N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[3-(naphthalen-1-yl)-6-oxo-1,6-dihydropyridazin-1-yl]acetamide
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Overview
Description
“N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[3-(naphthalen-1-yl)-6-oxo-1,6-dihydropyridazin-1-yl]acetamide” is a complex organic compound that belongs to the class of heterocyclic compounds. These compounds are characterized by the presence of atoms of at least two different elements as members of its rings. This particular compound features a benzodioxin ring fused with a naphthyl and pyridazinone moiety, making it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[3-(naphthalen-1-yl)-6-oxo-1,6-dihydropyridazin-1-yl]acetamide” typically involves multi-step organic synthesis. The general synthetic route may include:
Formation of the Benzodioxin Ring: This can be achieved through the cyclization of catechol derivatives with appropriate dihalides under basic conditions.
Synthesis of the Pyridazinone Moiety: This involves the reaction of hydrazine derivatives with diketones or keto acids.
Coupling Reactions: The final step involves coupling the benzodioxin and pyridazinone intermediates through amide bond formation using reagents like carbodiimides or other coupling agents.
Industrial Production Methods
Industrial production of such complex compounds often involves optimization of the synthetic route to maximize yield and purity. This may include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of advanced purification techniques like chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the benzodioxin ring, leading to the formation of quinones.
Reduction: Reduction reactions can occur at the pyridazinone moiety, potentially converting it to a dihydropyridazine derivative.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the aromatic rings.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents, nucleophiles like amines and thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction may produce dihydropyridazine derivatives.
Scientific Research Applications
Chemistry
Synthesis of Complex Molecules: The compound can be used as an intermediate in the synthesis of more complex organic molecules.
Catalysis: It may serve as a ligand in catalytic reactions.
Biology
Biological Activity: The compound may exhibit biological activity, such as antimicrobial or anticancer properties, making it a candidate for drug development.
Medicine
Pharmaceuticals: Potential use in the development of new therapeutic agents due to its unique structure.
Industry
Material Science: The compound may be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of “N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[3-(naphthalen-1-yl)-6-oxo-1,6-dihydropyridazin-1-yl]acetamide” would depend on its specific biological or chemical activity. Generally, such compounds may interact with molecular targets like enzymes, receptors, or nucleic acids, leading to modulation of biological pathways. The benzodioxin and pyridazinone moieties may contribute to binding affinity and specificity towards these targets.
Comparison with Similar Compounds
Similar Compounds
- N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(3-phenyl-6-oxopyridazin-1-yl)acetamide
- N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(3-naphthalen-1-yl-6-oxopyridazin-1-yl)propionamide
Uniqueness
The uniqueness of “N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[3-(naphthalen-1-yl)-6-oxo-1,6-dihydropyridazin-1-yl]acetamide” lies in its specific combination of functional groups and ring systems, which may confer distinct chemical and biological properties compared to similar compounds.
Properties
IUPAC Name |
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(3-naphthalen-1-yl-6-oxopyridazin-1-yl)acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H19N3O4/c28-23(25-17-8-10-21-22(14-17)31-13-12-30-21)15-27-24(29)11-9-20(26-27)19-7-3-5-16-4-1-2-6-18(16)19/h1-11,14H,12-13,15H2,(H,25,28) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CKYMAJKGHKIKMD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(O1)C=CC(=C2)NC(=O)CN3C(=O)C=CC(=N3)C4=CC=CC5=CC=CC=C54 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H19N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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